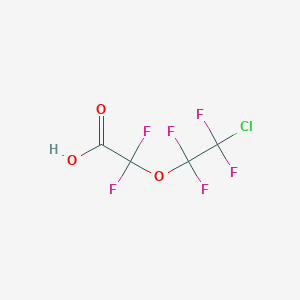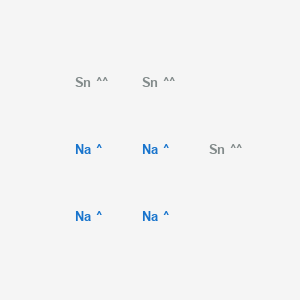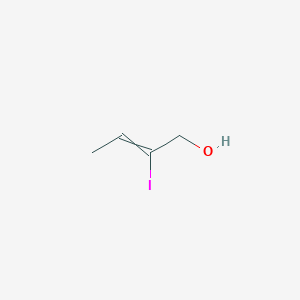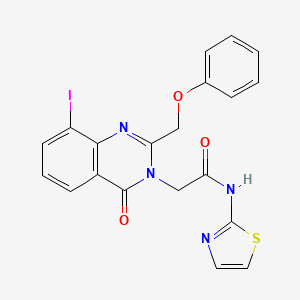
8-Iodo-4-oxo-2-(phenoxymethyl)-N-thiazolyl-3(4H)-quinazolineacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Iodo-4-oxo-2-(phenoxymethyl)-N-thiazolyl-3(4H)-quinazolineacetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of an iodo group, a quinazoline core, and a thiazolyl moiety, which contribute to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Iodo-4-oxo-2-(phenoxymethyl)-N-thiazolyl-3(4H)-quinazolineacetamide typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline core, followed by the introduction of the iodo group and the phenoxymethyl substituent. The final step involves the incorporation of the thiazolyl group through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity. Common reagents used in the synthesis include iodine, phenol derivatives, and thiazole-based compounds.
Análisis De Reacciones Químicas
Types of Reactions
8-Iodo-4-oxo-2-(phenoxymethyl)-N-thiazolyl-3(4H)-quinazolineacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require catalysts like palladium or copper.
Major Products
The major products formed from these reactions include quinazoline N-oxides, dihydroquinazoline derivatives, and various substituted quinazolines.
Aplicaciones Científicas De Investigación
8-Iodo-4-oxo-2-(phenoxymethyl)-N-thiazolyl-3(4H)-quinazolineacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Studied for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 8-Iodo-4-oxo-2-(phenoxymethyl)-N-thiazolyl-3(4H)-quinazolineacetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The pathways involved include signal transduction and metabolic pathways, which are crucial for its therapeutic potential.
Comparación Con Compuestos Similares
Similar Compounds
- 8-Iodo-4-oxo-2-(phenoxymethyl)-quinazoline
- 8-Iodo-4-oxo-2-(phenoxymethyl)-N-methyl-3(4H)-quinazolineacetamide
Uniqueness
8-Iodo-4-oxo-2-(phenoxymethyl)-N-thiazolyl-3(4H)-quinazolineacetamide is unique due to the presence of the thiazolyl group, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
85099-84-9 |
|---|---|
Fórmula molecular |
C20H15IN4O3S |
Peso molecular |
518.3 g/mol |
Nombre IUPAC |
2-[8-iodo-4-oxo-2-(phenoxymethyl)quinazolin-3-yl]-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C20H15IN4O3S/c21-15-8-4-7-14-18(15)23-16(12-28-13-5-2-1-3-6-13)25(19(14)27)11-17(26)24-20-22-9-10-29-20/h1-10H,11-12H2,(H,22,24,26) |
Clave InChI |
DVVINYIJRGMTEP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OCC2=NC3=C(C=CC=C3I)C(=O)N2CC(=O)NC4=NC=CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


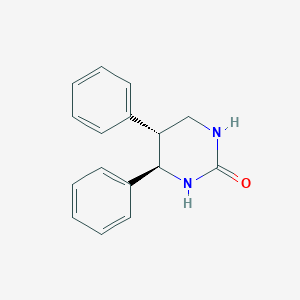

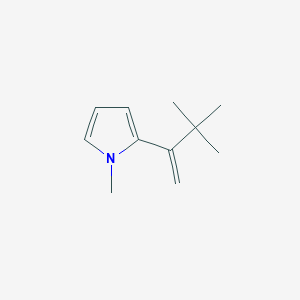
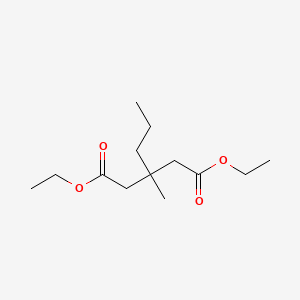

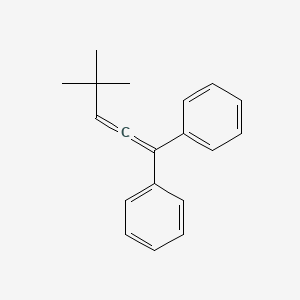
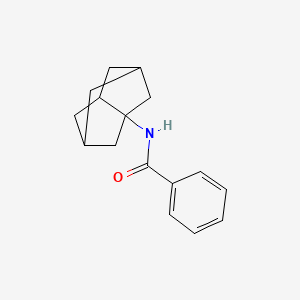
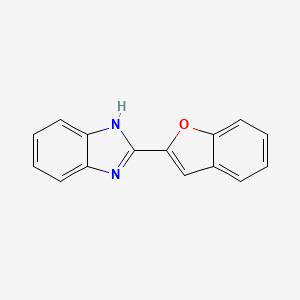

![3-Methyl-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14422698.png)
